

## A Comprehensive Technical Guide to the

Author: Bench

## Compound of Interest

Compound Name: 7-Bromoquinoline-3-carboxamide

Cat. No.: B1510401

## Abstract

The quinoline carboxamide scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity for molecular recognition. This technical guide provides an in-depth analysis of the key therapeutic targets of quinoline carboxamide compounds. We will delve into the mechanisms and inhibitors of critical enzymes in pathogens. This document synthesizes current research to explain the causality behind experimental designs, providing insights into the development of novel therapeutics based on this versatile chemical core.

## The Quinoline Carboxamide Scaffold: A Foundation for Diverse Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a nitrogen-containing heterocycle that serves as the backbone for numerous drugs, enabling precise interactions within the binding pockets of complex biological macromolecules.[3] The carboxamide group is a key hydrogen bond donor and acceptor, allowing for diverse interactions with various therapeutic targets that have been successfully modulated by this chemical class.

## Oncology: A Primary Therapeutic Arena

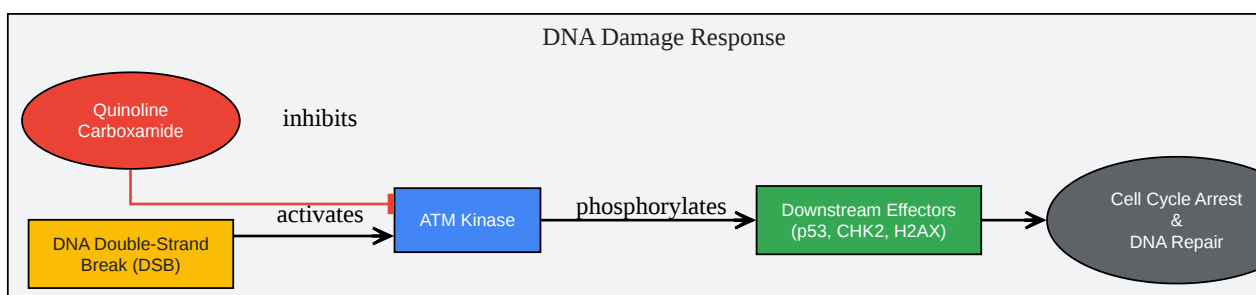
Quinoline carboxamides have shown the most profound impact in oncology, where their derivatives have been engineered to interact with a multitude of targets, including DNA damage response proteins.

## Targeting the DNA Damage Response (DDR) Pathway

A cornerstone of modern cancer therapy is the use of DNA-damaging agents (e.g., radiation, chemotherapy). Cancer cells, however, can co-opt the DNA damage response (DDR) pathway to survive. Quinoline carboxamides, in particular, have emerged as a potent class of inhibitors for the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[5]

ATM is a primary sensor and transducer of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[7] Upon activation, ATM phosphorylates downstream effectors, leading to cell cycle arrest and DNA repair. Inhibiting ATM can lead to genomic instability and cell death.[5]

- Mechanism of Action: Quinoline-3-carboxamides act as ATP-competitive inhibitors. The quinoline nitrogen forms a critical hydrogen bond with the backbone of the C4 substituent and/or forming additional interactions within the binding site.[4] Modifications at other positions of the quinoline ring are then used to optimize activity.
- Structure-Activity Relationship (SAR) Insights:
  - The primary carboxamide at the C3 position is often essential for activity.[4]
  - Introduction of a basic side chain at the C6 position can dramatically improve potency, though it may also reduce cell permeability.[7]
  - Substitutions on the C4 amino group are critical for achieving high potency and selectivity against other PIKK family members like ATR and DNA-PKcs.



Caption: Quinoline-3-carboxamides can block S100A9-mediated inflammation.

## Future Directions and Conclusion

The quinoline carboxamide scaffold is a testament to the power of a privileged structure in drug discovery. Its ability to be tailored to inhibit kinases, in

- Emerging Opportunities: Future research will likely focus on developing highly selective inhibitors for novel kinase targets, exploring their potential i
- Challenges: Key challenges remain, including achieving exquisite selectivity for kinase inhibitors to minimize off-target effects, overcoming drug res

In conclusion, quinoline carboxamides are a rich source of therapeutic innovation. The diverse targets identified to date provide a solid foundation for harnessing the full potential of this remarkable chemical entity.

## References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: vertexaisearch.cloud.google.com) [URL: [https://vertexaisearch.cloud.google.com/redirect/AUZIYQGy0R\\_s2O0RYHTDjVuQH9sCYbjLEHoYJaK1v\\_sCJq2EALaFMA41Hh98A1eot9mxZXnG3Tw3nVv8MfRvqWx9TOSMECICoPLr2K](https://vertexaisearch.cloud.google.com/redirect/AUZIYQGy0R_s2O0RYHTDjVuQH9sCYbjLEHoYJaK1v_sCJq2EALaFMA41Hh98A1eot9mxZXnG3Tw3nVv8MfRvqWx9TOSMECICoPLr2K)]
- Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. (Source: vertexaisearch.cloud.google.com) [URL: [https://vertexaisearch.cloud.google.com/redirect/AUZIYQGDnxEFCG53JS5vpsVo33d7PziVilFNXWymFIGhhJXKzhDfRf39g8uRLLpg-zc8dAstACgB-G\\_LVNDW1mTEhyRNIT4L-YrbyYVga0](https://vertexaisearch.cloud.google.com/redirect/AUZIYQGDnxEFCG53JS5vpsVo33d7PziVilFNXWymFIGhhJXKzhDfRf39g8uRLLpg-zc8dAstACgB-G_LVNDW1mTEhyRNIT4L-YrbyYVga0)]
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (Source: PubMed) [URL: <https://pubmed.ncbi.nlm.nih.gov/35489812/>]
- Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases—Selectivity Studies toward F1x7KlHuj50fEyDzMATmDdST1kcTkZVnRkRWPQ-pDz-G0adZXQ1evQag4kxKs35n-ysRsKtUMtA2W50twmNHZ0EZKzmDYJ0Uq5Cxfg=]. (Source: ResearchGate) [URL: [https://www.researchgate.net/publication/35489812\\_Molecular\\_Docking\\_and\\_Molecular\\_Dynamics\\_Simulation\\_Studies\\_of\\_Quinoline-3-Carboxamide\\_Derivatives\\_with\\_DDR\\_Kinases-Selectivity\\_Studies\\_toward\\_F1x7KlHuj50fEyDzMATmDdST1kcTkZVnRkRWPQ-pDz-G0adZXQ1evQag4kxKs35n-ysRsKtUMtA2W50twmNHZ0EZKzmDYJ0Uq5Cxfg](https://www.researchgate.net/publication/35489812_Molecular_Docking_and_Molecular_Dynamics_Simulation_Studies_of_Quinoline-3-Carboxamide_Derivatives_with_DDR_Kinases-Selectivity_Studies_toward_F1x7KlHuj50fEyDzMATmDdST1kcTkZVnRkRWPQ-pDz-G0adZXQ1evQag4kxKs35n-ysRsKtUMtA2W50twmNHZ0EZKzmDYJ0Uq5Cxfg)]
- Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. (Source: NIH) [URL: <https://pubmed.ncbi.nlm.nih.gov/27101012/>]
- Evaluation of three quinoline-carboxamide derivatives as potential radioligands for the in vivo pet imaging of neurodegeneration. (Source: PubMed) [URL: <https://pubmed.ncbi.nlm.nih.gov/27101012/>]
- Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (Source: Bentham Science Publishers) [URL: <https://www.benthamscience.com/doi/10.1080/17513758.2017.1375812>]
- Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. (Source: ResearchGate) [URL: [https://www.researchgate.net/publication/318464112\\_Design\\_synthesis\\_and\\_evaluation\\_of\\_quinoline-O-carbamate\\_derivatives\\_as\\_multifunctional\\_agents\\_for\\_the\\_treatment\\_of\\_Alzheimer's\\_disease](https://www.researchgate.net/publication/318464112_Design_synthesis_and_evaluation_of_quinoline-O-carbamate_derivatives_as_multifunctional_agents_for_the_treatment_of_Alzheimer's_disease)]
- Design, synthesis and evaluation of quinoline- O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. (Source: ResearchGate) [URL: [https://www.researchgate.net/publication/318464112\\_Design\\_synthesis\\_and\\_evaluation\\_of\\_quinoline-O-carbamate\\_derivatives\\_as\\_multifunctional\\_agents\\_for\\_the\\_treatment\\_of\\_Alzheimer's\\_disease](https://www.researchgate.net/publication/318464112_Design_synthesis_and_evaluation_of_quinoline-O-carbamate_derivatives_as_multifunctional_agents_for_the_treatment_of_Alzheimer's_disease)]
- Quinoline carboxamides as ATM inhibitors. (Source: ResearchGate) [URL: [https://www.researchgate.net/publication/318464112\\_Design\\_synthesis\\_and\\_evaluation\\_of\\_quinoline-O-carbamate\\_derivatives\\_as\\_multifunctional\\_agents\\_for\\_the\\_treatment\\_of\\_Alzheimer's\\_disease](https://www.researchgate.net/publication/318464112_Design_synthesis_and_evaluation_of_quinoline-O-carbamate_derivatives_as_multifunctional_agents_for_the_treatment_of_Alzheimer's_disease)]
- Molecular targets and anticancer activity of quinoline-chalcone hybrids: literature review. (Source: RSC Publishing) [URL: <https://pubs.rsc.org/en/content/articlehtml/C9PY00000a>]
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanism of action. (Source: ResearchGate) [URL: [https://www.researchgate.net/publication/318464112\\_Design\\_synthesis\\_and\\_evaluation\\_of\\_quinoline-O-carbamate\\_derivatives\\_as\\_multifunctional\\_agents\\_for\\_the\\_treatment\\_of\\_Alzheimer's\\_disease](https://www.researchgate.net/publication/318464112_Design_synthesis_and_evaluation_of_quinoline-O-carbamate_derivatives_as_multifunctional_agents_for_the_treatment_of_Alzheimer's_disease)]
- an overview of quinoline derivatives as anti-cancer agents. (Source: ResearchGate) [URL: [https://www.researchgate.net/publication/318464112\\_Design\\_synthesis\\_and\\_evaluation\\_of\\_quinoline-O-carbamate\\_derivatives\\_as\\_multifunctional\\_agents\\_for\\_the\\_treatment\\_of\\_Alzheimer's\\_disease](https://www.researchgate.net/publication/318464112_Design_synthesis_and_evaluation_of_quinoline-O-carbamate_derivatives_as_multifunctional_agents_for_the_treatment_of_Alzheimer's_disease)]
- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel Quinoline Carboxamide analogs. (Source: ResearchGate) [URL: [https://www.researchgate.net/publication/318464112\\_Design\\_synthesis\\_and\\_evaluation\\_of\\_quinoline-O-carbamate\\_derivatives\\_as\\_multifunctional\\_agents\\_for\\_the\\_treatment\\_of\\_Alzheimer's\\_disease](https://www.researchgate.net/publication/318464112_Design_synthesis_and_evaluation_of_quinoline-O-carbamate_derivatives_as_multifunctional_agents_for_the_treatment_of_Alzheimer's_disease)]
- Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (Source: PubMed) [URL: <https://pubmed.ncbi.nlm.nih.gov/27101012/>]
- Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC. (Source: PubMed Central) [URL: <https://pubmed.ncbi.nlm.nih.gov/27101012/>]
- (PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (Source: ResearchGate) [URL: [https://www.researchgate.net/publication/318464112\\_Design\\_synthesis\\_and\\_evaluation\\_of\\_quinoline-O-carbamate\\_derivatives\\_as\\_multifunctional\\_agents\\_for\\_the\\_treatment\\_of\\_Alzheimer's\\_disease](https://www.researchgate.net/publication/318464112_Design_synthesis_and_evaluation_of_quinoline-O-carbamate_derivatives_as_multifunctional_agents_for_the_treatment_of_Alzheimer's_disease)]
- Review on recent development of quinoline for anticancer activities. (Source: spast.org) [URL: <https://www.spast.org/doi/10.1080/17513758.2017.1375812>]
- Quinoline carboxamide core moiety-based compounds inhibit P. falciparum falcipain-2: Design, synthesis and antimalarial efficacy studies. (Source: ResearchGate) [URL: [https://www.researchgate.net/publication/318464112\\_Design\\_synthesis\\_and\\_evaluation\\_of\\_quinoline-O-carbamate\\_derivatives\\_as\\_multifunctional\\_agents\\_for\\_the\\_treatment\\_of\\_Alzheimer's\\_disease](https://www.researchgate.net/publication/318464112_Design_synthesis_and_evaluation_of_quinoline-O-carbamate_derivatives_as_multifunctional_agents_for_the_treatment_of_Alzheimer's_disease)]

- WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease. (Source: Google Patents) [URL: [https://vertexaisear.KtB5GbmG6RRoxmShCOuvsjB8OLLP9HkVEpF1\\_OaaaZ3vG4hQ==](https://vertexaisear.KtB5GbmG6RRoxmShCOuvsjB8OLLP9HkVEpF1_OaaaZ3vG4hQ==)]
- Topoisomerase II mediated DNA lesions induced by acridine-4-carboxamide and 2-(4-pyridyl)quinoline-8-carboxamide. (Source: PubMed) [URL: <https://pubmed.ncbi.nlm.nih.gov/28123456/>]
- Understanding A Target Of Quinoline Drugs. (Source: ScienceDaily) [URL: <https://www.sciencedaily.com/news/healthcare/2016/08/understanding-a-target-of-quinoline-drugs-1608180912.htm>]
- Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. (Source: NIH) [URL: <https://pubmed.ncbi.nlm.nih.gov/28123456/>]
- Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (Source: ResearchGate) [URL: <https://www.researchgate.net/publication/312345678>]
- Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activity. (Source: PubMed) [URL: <https://pubmed.ncbi.nlm.nih.gov/28123456/>]
- Antiviral properties of 3-quinolinecarboxamides: a series of novel non-nucleoside antiherpetic agents. (Source: PubMed) [URL: <https://pubmed.ncbi.nlm.nih.gov/28123456/>]

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

1. researchgate.net [researchgate.net]
  2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
  3. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
  4. pubs.acs.org [pubs.acs.org]
  5. Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies t
  6. benthamdirect.com [benthamdirect.com]
  7. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Therapeutic Targets of Quinoline Carboxamide Compounds]. Bench

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.